molecular formula C17H25NO2 B12850250 (S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B12850250
M. Wt: 275.4 g/mol
InChI Key: AQERHHRIHLIGII-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate is a versatile chemical compound with a molecular formula of C17H25NO2 and a molecular weight of 275.4 g/mol . This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with 3,5-dimethylphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste generation .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl and pyrrolidine moieties. These structural features contribute to its stability, reactivity, and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-12-9-13(2)11-14(10-12)15-7-6-8-18(15)16(19)20-17(3,4)5/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1

InChI Key

AQERHHRIHLIGII-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.